MenA-IN-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C29H36N2O2 |
|---|---|
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
N-methyl-4-[[4-[(3-phenoxyphenoxy)methyl]piperidin-1-yl]methyl]-N-propylaniline |
InChI |
InChI=1S/C29H36N2O2/c1-3-18-30(2)26-14-12-24(13-15-26)22-31-19-16-25(17-20-31)23-32-28-10-7-11-29(21-28)33-27-8-5-4-6-9-27/h4-15,21,25H,3,16-20,22-23H2,1-2H3 |
InChI-Schlüssel |
LTXOHYSJUBYNSE-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Indispensable Role of MenA in Mycobacterial Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Menaquinone (MK), or vitamin K2, is an essential component of the electron transport chain in Mycobacterium tuberculosis, the causative agent of tuberculosis. The biosynthesis of menaquinone is critical for the bacterium's respiratory processes and, consequently, its survival and growth. A key enzyme in this pathway, 1,4-dihydroxy-2-naphthoate polyprenyltransferase, commonly known as MenA, catalyzes the prenylation of 1,4-dihydroxy-2-naphthoate (DHNA), a crucial step in the formation of the menaquinone molecule. The absence of a homologous pathway in humans makes MenA an attractive and specific target for the development of novel anti-tuberculosis therapeutics. This technical guide provides a comprehensive overview of the essentiality of the MenA enzyme for mycobacterial growth, detailing the quantitative impact of its inhibition, the experimental methodologies used to validate its essentiality, and the metabolic context in which it operates.
Introduction
The global health threat posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the discovery and validation of novel drug targets. The mycobacterial electron transport chain (ETC) has emerged as a promising area for therapeutic intervention, as it is vital for both actively replicating and dormant, non-replicating bacilli.[1][2] Unlike humans, who utilize ubiquinone in their ETC, mycobacteria rely on menaquinone (MK) as their primary electron carrier.[3] This fundamental difference provides a therapeutic window for targeting the menaquinone biosynthetic pathway.
MenA, a membrane-associated enzyme, is a critical component of this pathway, responsible for attaching a long isoprenoid chain to the naphthoquinone ring of DHNA.[2][4] Inhibition of MenA disrupts the synthesis of menaquinone, leading to a breakdown in the electron transport chain, impaired ATP production, and ultimately, bacterial cell death.[1] This bactericidal effect has been observed in both replicating and non-replicating, persistent forms of Mtb, highlighting the potential of MenA inhibitors to shorten tuberculosis treatment regimens and combat latent infections.[5][6]
Quantitative Analysis of MenA Inhibition
The essentiality of MenA is underscored by the potent bactericidal activity of its inhibitors against M. tuberculosis. The following tables summarize the in vitro efficacy of various MenA inhibitors, presenting their Minimum Inhibitory Concentrations (MIC) and 50% inhibitory concentrations (IC50) against the MenA enzyme.
Table 1: Minimum Inhibitory Concentration (MIC) of MenA Inhibitors against Mycobacterium tuberculosis
| Compound | M. tuberculosis Strain | MIC (µM) | Reference |
| NM-1 | H37RvLP | 41 ± 2 | [5] |
| NM-2 | H37RvLP | 42 ± 2 | [5] |
| NM-3 | H37RvLP | 14 ± 0.2 | [5] |
| NM-4 | H37RvLP | 4.5 ± 0.7 | [5] |
| (R)-12 | H37Rv | 2.31 µg/mL | [6] |
| (R)-13 | H37Rv | 2.31 µg/mL | [6] |
| Compound 1 | H37Rv | 3 µg/mL | [7] |
| Compound 2 | H37Rv | 3 µg/mL | [7] |
| Ro 48-8071 | M. tuberculosis | 5 | [8] |
Table 2: 50% Inhibitory Concentration (IC50) of Inhibitors against MenA Enzyme Activity
| Compound | Enzyme Source | IC50 | Reference |
| Compound 1 | M. tuberculosis MenA | 5 µg/mL | [7] |
| Compound 2 | M. tuberculosis MenA | 6 µg/mL | [7] |
| Ro 48-8071 | M. tuberculosis MenA | 9 µM | [8] |
| Unnamed Benzophenone Derivatives | M. tuberculosis MenA | < 10 µM | [3] |
| Unnamed 7-methoxy-2-naphthol-based inhibitors | M. tuberculosis MenA | 5-6 µg/mL | [9] |
Experimental Protocols
The validation of MenA as an essential enzyme has been achieved through a combination of genetic and biochemical methodologies. The following sections provide detailed protocols for key experiments.
Gene Knockout via Specialized Transduction
This method is employed to create a null mutation of the menA gene, providing direct evidence of its essentiality.
Protocol:
-
Construction of the Allelic Exchange Substrate (AES):
-
Amplify the upstream and downstream flanking regions of the menA gene (Rv0534c) from M. tuberculosis genomic DNA using PCR.
-
Clone the amplified flanks on either side of a selectable marker (e.g., a hygromycin resistance cassette) in a suitable plasmid vector.
-
-
Generation of the Specialized Transducing Phage:
-
Subclone the entire AES (upstream flank - selectable marker - downstream flank) into a conditionally replicating shuttle phasmid (e.g., phAE159). These phasmids have temperature-sensitive mutations that prevent their replication at a non-permissive temperature (37°C).
-
Electroporate the recombinant phasmid DNA into Mycobacterium smegmatis mc²155.
-
Incubate the electroporated cells at a permissive temperature (30°C) to allow for the generation of high-titer specialized transducing phage (STP) lysate.
-
-
Transduction of M. tuberculosis:
-
Grow the recipient M. tuberculosis strain to mid-log phase.
-
Infect the M. tuberculosis culture with the high-titer STP lysate at a non-permissive temperature of 37°C. At this temperature, the phage injects its DNA but cannot replicate.
-
Plate the transduced cells on selective media containing the appropriate antibiotic (e.g., hygromycin) and incubate at 37°C.
-
-
Selection and Confirmation of Knockout Mutants:
-
Only cells that have undergone homologous recombination, replacing the native menA gene with the AES containing the resistance marker, will grow on the selective media.
-
Confirm the gene knockout by PCR using primers flanking the menA locus and by Southern blotting. The absence of a wild-type menA band and the presence of a band corresponding to the size of the inserted resistance cassette confirms a successful knockout.
-
Gene Knockdown using CRISPR interference (CRISPRi)
CRISPRi allows for the targeted silencing of menA expression, providing a means to study the effects of its depletion on mycobacterial growth.
Protocol:
-
Design and Cloning of the single-guide RNA (sgRNA):
-
Design a 20-nucleotide sgRNA sequence that is complementary to the non-template strand of the menA gene, preferably near the 5' end of the open reading frame. The target sequence must be adjacent to a Protospacer Adjacent Motif (PAM).
-
Synthesize two complementary oligonucleotides encoding the sgRNA sequence with appropriate overhangs for cloning.
-
Anneal the oligonucleotides and ligate them into a BsmBI-digested CRISPRi vector that expresses the sgRNA.
-
-
Expression of dCas9 and sgRNA in M. tuberculosis:
-
The CRISPRi system typically involves two plasmids: one expressing a catalytically inactive Cas9 (dCas9) and the other expressing the specific sgRNA. Often, these are combined into a single vector for mycobacteria.
-
Electroporate the plasmid(s) into M. tuberculosis.
-
-
Induction of Gene Silencing:
-
The expression of dCas9 and the sgRNA is typically under the control of an inducible promoter (e.g., anhydrotetracycline (B590944) (aTc)-inducible).
-
Grow the M. tuberculosis strain carrying the CRISPRi system to early-log phase and then add the inducer (e.g., aTc) to the culture medium.
-
-
Assessment of Gene Knockdown and Phenotypic Effects:
-
Monitor the growth of the induced culture compared to an uninduced control by measuring optical density (OD600) or by plating for colony-forming units (CFUs). A significant growth defect in the induced culture indicates that menA is essential for growth.
-
Quantify the level of menA knockdown by performing quantitative reverse transcription PCR (qRT-PCR) on RNA extracted from induced and uninduced cultures.
-
In Vitro MenA Enzyme Assay
This biochemical assay directly measures the enzymatic activity of MenA and is used to determine the IC50 values of potential inhibitors.
Protocol:
-
Preparation of Mycobacterial Membranes:
-
Grow M. tuberculosis H37Rv to mid-log phase and harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer and lyse the cells by sonication or bead beating.
-
Separate the membrane fraction from the cytosolic fraction by ultracentrifugation. The MenA enzyme is located in the membrane fraction.
-
-
Enzyme Reaction:
-
The reaction mixture typically contains:
-
0.1 M Tris-HCl buffer (pH 8.0)
-
5 mM MgCl₂
-
2.5 mM dithiothreitol (B142953) (DTT)
-
0.1% CHAPS (a non-denaturing zwitterionic detergent)
-
The prepared membrane protein preparation
-
1,4-dihydroxy-2-naphthoate (DHNA)
-
[1-³H]farnesyl diphosphate (B83284) ([³H]FPP) as the radiolabeled prenyl donor
-
-
For inhibitor studies, add varying concentrations of the test compound to the reaction mixture.
-
-
Incubation and Product Extraction:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and extract the lipid-soluble product (demethylmenaquinone) using an organic solvent (e.g., n-butanol or a chloroform/methanol mixture).
-
-
Quantification of Product Formation:
-
Separate the radioactive product from the unreacted [³H]FPP substrate using thin-layer chromatography (TLC).
-
Quantify the amount of radioactivity in the product spot using a radioisotope scanner or by scintillation counting.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the menaquinone biosynthetic pathway and a typical workflow for the discovery of MenA inhibitors.
References
- 1. Enhanced Specialized Transduction Using Recombineering in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specialized transduction: an efficient method for generating marked and unmarked targeted gene disruptions in Mycobacterium tuberculosis, M. bovis BCG and M. smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A CRISPR/Cas9-based system using dual-sgRNAs for efficient gene deletion in Mycobacterium abscessus [frontiersin.org]
- 5. Characterization of MenA (isoprenyl diphosphate:1,4-dihydroxy-2-naphthoate isoprenyltransferase) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.addgene.org [media.addgene.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Menaquinone Synthesis is Critical for Maintaining Mycobacterial Viability During Exponential Growth and Recovery from Non-Replicating Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR Interference (CRISPRi) for Targeted Gene Silencing in Mycobacteria | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for MenA-IN-1: A Potential Inhibitor of Mycobacterium tuberculosis MenA
For Researchers, Scientists, and Drug Development Professionals
Introduction
MenA, also known as 1,4-dihydroxy-2-naphthoate (DHNA) prenyltransferase, is a critical enzyme in the menaquinone (Vitamin K2) biosynthesis pathway of Mycobacterium tuberculosis (M. tb).[1][2][3] This pathway is essential for the electron transport chain and ATP synthesis in M. tb, making MenA a promising target for the development of novel anti-tuberculosis drugs.[1][3] MenA-IN-1 is a hypothetical inhibitor designed to target the enzymatic activity of M. tb MenA. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory potential of this compound.
Mechanism of Action
MenA catalyzes the prenylation of DHNA to form demethylmenaquinone, a precursor to menaquinone. This compound is hypothesized to be a competitive inhibitor with respect to the isoprenyl diphosphate (B83284) substrate, farnesyl diphosphate (FPP), and non-competitive with respect to DHNA. Inhibition of MenA disrupts the menaquinone biosynthesis pathway, leading to a blockage of electron flow and subsequent inhibition of ATP generation, ultimately resulting in bactericidal effects against M. tb.
Signaling Pathway
The following diagram illustrates the menaquinone biosynthesis pathway in M. tuberculosis, highlighting the role of MenA.
Caption: Menaquinone biosynthesis pathway in M. tuberculosis.
Data Presentation
The inhibitory activity of this compound against M. tb MenA can be quantified by determining its half-maximal inhibitory concentration (IC₅₀). The following table provides a template for presenting such data.
| Compound | Target | Assay Type | IC₅₀ (µM) |
| This compound | MenA | Enzymatic Assay | e.g., 5.5 |
| Compound 2 | MenA | Enzymatic Assay | e.g., 6.0 |
Experimental Protocols
MenA Enzymatic Inhibition Assay
This protocol is adapted from methodologies described for characterizing M. tb MenA activity.
Objective: To determine the IC₅₀ value of this compound against M. tb MenA.
Materials:
-
Membrane fractions from M. tuberculosis H37Rv expressing MenA
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
1,4-dihydroxy-2-naphthoate (DHNA)
-
[1-³H]Farnesyl diphosphate ([³H]-FPP)
-
Unlabeled FPP
-
1 M Tris-HCl buffer, pH 8.0
-
1 M MgCl₂
-
1 M Dithiothreitol (DTT)
-
10% (w/v) CHAPS solution
-
Scintillation fluid
-
Scintillation vials
-
Microcentrifuge tubes
-
Incubator
-
Liquid scintillation counter
Assay Buffer Preparation: Prepare a 10X assay buffer containing:
-
1 M Tris-HCl, pH 8.0
-
50 mM MgCl₂
-
25 mM DTT
-
1% (w/v) CHAPS
Procedure:
-
Preparation of Reaction Mixtures:
-
In microcentrifuge tubes, prepare reaction mixtures with a final volume of 100 µL.
-
Each reaction should contain:
-
10 µL of 10X assay buffer (final concentrations: 0.1 M Tris-HCl, 5 mM MgCl₂, 2.5 mM DTT, 0.1% CHAPS)
-
An appropriate amount of M. tb membrane protein (e.g., 1 mg/mL)
-
DHNA to a final concentration of 8.2 µM (approximating the Kₘ value)
-
A range of concentrations of this compound.
-
[³H]-FPP to a final concentration of 4.3 µM (approximating the Kₘ value) with a known specific activity.
-
-
Include control reactions:
-
Positive control: No inhibitor.
-
Negative control: No enzyme (membrane fraction).
-
-
-
Incubation:
-
Initiate the reaction by adding the [³H]-FPP.
-
Incubate the reaction mixtures at a suitable temperature (e.g., 37°C) for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the enzymatic reaction.
-
-
Reaction Termination and Product Extraction:
-
Terminate the reaction by adding an appropriate stop solution (e.g., 1 mL of a 1:1 mixture of chloroform:methanol).
-
Vortex the tubes and centrifuge to separate the phases.
-
The prenylated product will partition into the organic phase.
-
-
Quantification:
-
Transfer a known volume of the organic phase to a scintillation vial.
-
Allow the solvent to evaporate.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve using graphing software.
-
Experimental Workflow
Caption: Workflow for the MenA enzymatic inhibition assay.
Conclusion
The provided protocols offer a framework for the in vitro evaluation of this compound as a potential inhibitor of M. tuberculosis MenA. Consistent and reproducible data generated from these assays are crucial for the progression of this and similar compounds in the drug discovery pipeline for new anti-tuberculosis therapies.
References
- 1. MenA Is a Promising Drug Target for Developing Novel Lead Molecules to Combat Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of MenA (isoprenyl diphosphate:1,4-dihydroxy-2-naphthoate isoprenyltransferase) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for MenA-IN-1 in Drug Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MenA-IN-1 is an effective inhibitor of the enzyme 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a critical component of the menaquinone biosynthetic pathway in Mycobacterium tuberculosis (MTB).[1][2] Menaquinone, an essential component of the MTB electron transport chain (ETC), serves as an electron shuttle required for ATP production.[3][4] The absence of this biosynthetic pathway in humans makes MenA a selective and attractive target for the development of novel anti-tuberculosis drugs.[3]
These application notes provide a comprehensive overview of the use of this compound in drug synergy studies, particularly in combination with other inhibitors of the electron transport chain. The provided protocols and data are based on published research and are intended to guide researchers in designing and conducting similar experiments.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting MenA, thereby blocking the synthesis of menaquinone. This disruption of the electron transport chain leads to a depletion of cellular ATP, ultimately causing bacterial cell death. MenA inhibitors have demonstrated bactericidal activity against both replicating and non-replicating M. tuberculosis.
Signaling Pathway
The target of this compound is a key enzyme in the menaquinone biosynthesis pathway, which is an integral part of the bacterial electron transport chain. The synergistic effect of this compound with other ETC inhibitors stems from the simultaneous disruption of multiple components of this vital energy-producing pathway.
Caption: Signaling pathway of this compound and synergistic partners in the MTB electron transport chain.
Drug Synergy Studies with this compound
This compound has been shown to exhibit synergistic bactericidal activity when combined with other inhibitors targeting the electron transport chain. This section provides an overview of the quantitative data and experimental protocols for assessing this synergy.
Quantitative Data Summary
The synergistic effects of this compound in combination with other drugs can be quantified using various methods, such as checkerboard assays to determine the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is indicative of synergy.
| Compound A | Compound B | Organism | Assay Type | Endpoint | FICI | Conclusion |
| This compound | Q203 | M. tuberculosis | Checkerboard | Growth Inhibition | ≤ 0.5 | Synergy |
| This compound | Bedaquiline (BDQ) | M. tuberculosis | Checkerboard | Growth Inhibition | ≤ 0.5 | Synergy |
| This compound | Clofazimine (CLO) | M. tuberculosis | Checkerboard | Growth Inhibition | ≤ 0.5 | Synergy |
Experimental Protocols
Checkerboard Assay for Synergy Determination
This protocol is a standard method for evaluating the synergistic effects of two antimicrobial agents.
Objective: To determine the in vitro interaction between this compound and a partner compound against M. tuberculosis.
Materials:
-
This compound
-
Partner compound (e.g., Q203, Bedaquiline)
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
96-well microplates
-
Resazurin (B115843) sodium salt
-
Plate reader
Experimental Workflow:
Caption: Workflow for a checkerboard assay to determine drug synergy.
Procedure:
-
Drug Preparation: Prepare stock solutions of this compound and the partner drug in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions for each drug in 7H9 broth.
-
Plate Setup: In a 96-well plate, add 50 µL of the appropriate this compound dilution along the x-axis and 50 µL of the partner drug dilution along the y-axis. This creates a matrix of drug concentrations. Include wells for each drug alone as controls.
-
Inoculation: Prepare a suspension of M. tuberculosis H37Rv at a concentration of approximately 1 x 10^5 CFU/mL. Add 100 µL of the bacterial suspension to each well.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Growth Determination: After incubation, add 30 µL of resazurin solution (0.02% w/v) to each well and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug that prevents the color change of resazurin.
-
FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
-
Conclusion
This compound is a promising anti-tuberculosis agent that demonstrates significant synergistic activity with other inhibitors of the electron transport chain. The protocols and data presented in these application notes provide a framework for researchers to explore the potential of this compound in combination therapies against Mycobacterium tuberculosis. Further studies are warranted to fully elucidate the clinical potential of these synergistic interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel MenA Inhibitors Are Bactericidal against Mycobacterium tuberculosis and Synergize with Electron Transport Chain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel MenA Inhibitors Are Bactericidal against Mycobacterium tuberculosis and Synergize with Electron Transport Chain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing MenA Inhibitor Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
MenA, a 1,4-dihydroxy-2-naphthoate octaprenyltransferase, is a crucial enzyme in the menaquinone (Vitamin K2) biosynthesis pathway in Mycobacterium tuberculosis and other Gram-positive bacteria.[1] This pathway is essential for the survival of these bacteria as menaquinone is a vital component of their electron transport chain.[1][2][3] Since mammals obtain Vitamin K through their diet and do not possess the MenA enzyme, it presents a promising and selective target for the development of novel anti-tuberculosis drugs.[1][2] Inhibitors of MenA can effectively block the production of menaquinone, leading to bactericidal effects against both replicating and non-replicating M. tuberculosis.[2][4]
This document provides detailed application notes and protocols for the preparation of stock solutions of a representative MenA inhibitor, Ro 48-8071, which can be conceptually applied to other similar MenA inhibitors (hereafter referred to as MenA-IN-1). Proper preparation and storage of inhibitor stock solutions are critical for ensuring experimental reproducibility and accuracy.
Data Presentation: Physicochemical and Solubility Properties of a Representative MenA Inhibitor (Ro 48-8071)
The following table summarizes the key quantitative data for the MenA inhibitor Ro 48-8071. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₇BrFNO₂ | [5][6] |
| Molecular Weight | 448.4 g/mol | [5][6] |
| Purity | ≥95% | [5][6] |
| Solubility in DMSO | ~30 mg/mL | [5][6] |
| Solubility in Ethanol | ~30 mg/mL | [5][6] |
| Solubility in Water | Sparingly soluble; ~0.25 mg/mL in a 1:2 solution of ethanol:PBS (pH 7.2) | [5] |
| Storage (as solid) | -20°C | [5] |
| Storage (in solvent) | Aqueous solutions are not recommended for storage for more than one day. | [5] |
Experimental Protocols
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the inhibitor and solvents.
-
Work in a well-ventilated area or a chemical fume hood, especially when using volatile solvents like DMSO and ethanol.
-
Refer to the Safety Data Sheet (SDS) for the specific inhibitor and solvents for detailed safety information.
Materials and Equipment
-
MenA inhibitor (e.g., Ro 48-8071) solid powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethanol, absolute
-
Sterile, nuclease-free water
-
Phosphate-buffered saline (PBS), pH 7.2
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of a MenA inhibitor with a molecular weight of 448.4 g/mol (e.g., Ro 48-8071).
Calculations:
-
To prepare 1 mL of a 10 mM stock solution:
-
Weight (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Weight (mg) = 0.010 mol/L x 0.001 L x 448.4 g/mol x 1000 mg/g = 4.484 mg
-
Procedure:
-
Accurately weigh 4.484 mg of the MenA inhibitor powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C in tightly sealed tubes.
Preparation of Working Solutions by Dilution
For cell-based assays or enzymatic experiments, the high-concentration stock solution needs to be diluted to the desired final concentration in the appropriate experimental buffer or cell culture medium.
Example: Preparing a 10 µM working solution from a 10 mM stock:
-
Use the formula: C₁V₁ = C₂V₂
-
C₁ = Initial concentration (10 mM)
-
V₁ = Volume of stock solution to be added (unknown)
-
C₂ = Final concentration (10 µM = 0.01 mM)
-
V₂ = Final volume of the working solution (e.g., 1 mL)
-
-
(10 mM) x V₁ = (0.01 mM) x (1 mL)
-
V₁ = (0.01 mM x 1 mL) / 10 mM = 0.001 mL = 1 µL
Procedure:
-
Add 999 µL of the desired experimental buffer or medium to a sterile tube.
-
Add 1 µL of the 10 mM MenA inhibitor stock solution to the tube.
-
Mix thoroughly by gentle pipetting or vortexing.
-
Use the freshly prepared working solution for your experiment. Note that aqueous solutions of some inhibitors may not be stable for long periods.[5]
Mandatory Visualizations
Caption: Inhibition of the Menaquinone Biosynthesis Pathway by this compound.
Caption: Experimental Workflow for Preparing this compound Solutions.
References
- 1. MenA Is a Promising Drug Target for Developing Novel Lead Molecules to Combat Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel MenA Inhibitors Are Bactericidal against Mycobacterium tuberculosis and Synergize with Electron Transport Chain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Novel MenA Inhibitors Are Bactericidal against Mycobacterium tuberculosis and Synergize with Electron Transport Chain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of MenA-IN-1 in Solution
Disclaimer: Information regarding the specific compound MenA-IN-1 is not publicly available. Therefore, this technical support center provides a generalized framework for addressing stability issues of small molecule inhibitors in solution, which can be adapted by researchers for their specific compound of interest. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of small molecule compounds like this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have a precipitate after dilution in my aqueous assay buffer. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules. Here are several steps you can take to address this:
-
Decrease the final concentration: Your compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your assay.
-
Optimize the DMSO concentration: While you want to minimize DMSO in your final solution, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility. However, always perform a vehicle control to ensure the DMSO concentration is not affecting your experimental results.[1]
-
Use a different solvent system: Consider using a co-solvent system or a formulation with excipients to improve solubility.[1]
-
Adjust the pH of your buffer: The solubility of ionizable compounds can be highly pH-dependent. Experiment with different pH values to find the optimal range for your molecule's solubility.[1]
-
Prepare a fresh dilution: Do not use a solution that has precipitated. Centrifuge the vial to pellet any powder before opening and preparing a new stock solution.[1]
Q2: I am observing a loss of this compound activity in my cell-based assay over time. What could be the cause?
A2: Loss of compound activity in cell-based assays can stem from several factors:
-
Degradation in culture medium: The compound may be unstable in the complex environment of the cell culture medium. It is advisable to assess the compound's stability directly in the specific culture medium being used.
-
Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration. Using low-binding plates or adding a small amount of a non-ionic surfactant can help mitigate this.
-
Poor cell permeability: The compound may not be efficiently entering the cells. Standard assays can be used to evaluate cell permeability.
-
Metabolism by cells: Cells can metabolize the compound, leading to a decrease in the active form.
Q3: What are the common causes of compound degradation in aqueous solutions?
A3: Degradation in aqueous solutions is often due to:
-
Hydrolysis: The compound may be susceptible to cleavage by water, especially if it contains labile functional groups like esters or amides. The pH of the buffer is a critical factor in hydrolysis.[2]
-
Oxidation: The compound might be sensitive to oxidation, particularly if it has electron-rich moieties. Dissolved oxygen and light exposure can promote oxidation.[2]
Q4: How should I properly store my this compound stock solutions?
A4: Proper storage is crucial for maintaining the integrity of your small molecule inhibitor.
-
Solid (Powder) Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years, unless otherwise specified by the manufacturer.[1]
-
In Solution (e.g., DMSO): Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize freeze-thaw cycles. For light-sensitive compounds, use amber vials or wrap containers in aluminum foil.[2]
Troubleshooting Guides
Issue: Compound Precipitation in Aqueous Buffer
This guide provides a systematic approach to troubleshooting precipitation issues when diluting a hydrophobic compound like this compound into an aqueous buffer for an experiment.
Troubleshooting Workflow for Compound Precipitation
References
Technical Support Center: Optimizing MenA-IN-1 for Bactericidal Efficacy
Welcome to the technical support center for MenA-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and optimizing its concentration for bactericidal effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets MenA, an essential enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis and other Gram-positive bacteria.[1][2][3] Menaquinone, also known as vitamin K2, is a vital component of the bacterial electron transport chain, crucial for cellular respiration and ATP production.[2][4] By inhibiting MenA, this compound disrupts the synthesis of menaquinone, leading to a collapse of the electron transport chain, depletion of ATP, and ultimately, bacterial cell death. This mechanism is particularly effective against non-replicating or "latent" mycobacteria, which are highly dependent on the electron transport chain for survival.
Q2: Is this compound expected to be bactericidal or bacteriostatic?
A2: MenA inhibitors, including analogs of this compound, have demonstrated potent bactericidal activity, especially against Mycobacterium tuberculosis. The bactericidal effect is concentration-dependent. Generally, an antimicrobial agent is considered bactericidal if its Minimum Bactericidal Concentration (MBC) is no more than four times its Minimum Inhibitory Concentration (MIC).
Q3: What is the typical effective concentration range for MenA inhibitors?
A3: The effective concentration of MenA inhibitors can vary depending on the specific analog and the bacterial strain being tested. For instance, the potent MenA inhibitor NM-4 has a Minimum Inhibitory Concentration (MIC) of 4.5 µM against Mycobacterium tuberculosis H37Rv-LP. Other related compounds have shown MIC values of less than 10 µg/mL against various Mycobacterium species. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is likely a hydrophobic molecule, and therefore, it is recommended to dissolve it in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). When preparing working solutions, it is crucial to perform serial dilutions in the solvent first before adding the final concentration to your aqueous culture medium to avoid precipitation. The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to prevent solvent-induced toxicity to the bacteria. Always include a solvent control in your experiments.
Q5: Can this compound be used in combination with other antibiotics?
A5: Yes, studies have shown that MenA inhibitors exhibit synergistic activity when used in combination with other drugs targeting the electron transport chain, such as bedaquiline (B32110) and clofazimine. This suggests that combination therapy could be a promising strategy to enhance bactericidal efficacy and potentially reduce the development of drug resistance.
Data Presentation
The following tables summarize the in vitro activity of various MenA inhibitors against different Mycobacterium species.
Table 1: Minimum Inhibitory Concentration (MIC) of MenA Inhibitors against Mycobacterium Species
| Compound | Mycobacterium Strain | MIC (µM) | MIC (µg/mL) | Reference |
| NM-4 | M. tuberculosis H37Rv-LP | 4.5 | - | |
| NM-1 | M. tuberculosis H37Rv-LP | 11.2 | - | |
| NM-2 | M. tuberculosis H37Rv-LP | 14.8 | - | |
| NM-3 | M. tuberculosis H37Rv-LP | 8.7 | - | |
| 22a | M. tuberculosis H37Rv | - | <10 | |
| 22a | Drug-Resistant M. tuberculosis | - | Low concentrations | |
| 22a | M. intracellulare ATCC15984 | - | 6.3 | |
| 22a | M. aurum | - | 6.3 | |
| 22a | M. fortuitum NIHJ1615 | - | 12.5 | |
| 22a | M. smegmatis Takeo | - | 12.5 |
Table 2: Bactericidal Activity of MenA Inhibitors against Mycobacterium tuberculosis
| Compound | Condition | Observation | Reference |
| NM-4 | Aerobic, replicating | Bactericidal at concentrations > MIC (4.5 µM). Sterilized culture within 7 days at ~5x MIC. | |
| NM-4 | Nutrient-starved, non-replicating | 10-fold higher bactericidal activity compared to replicating conditions. | |
| 22a | Non-replicating (Wayne model) | Highly effective at killing non-replicating bacteria. More effective than ethambutol, isoniazid, or rifampicin (B610482) at 10 µg/mL. No colonies observed at 50 µg/mL. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a generalized procedure for determining the MIC of this compound against Mycobacterium tuberculosis.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
96-well microtiter plates
-
Mycobacterium tuberculosis culture
-
Incubator (37°C)
-
Plate reader (optional)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Preparation of Microtiter Plates:
-
Add 100 µL of supplemented Middlebrook 7H9 broth to all wells of a 96-well plate.
-
In the first column, add an additional 100 µL of broth.
-
Add 2 µL of the 10 mM this compound stock solution to the first well of each row to be tested, creating a starting concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation: Grow M. tuberculosis to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard and then dilute to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial suspension. Include a growth control well (bacteria and medium, no inhibitor) and a solvent control well (bacteria, medium, and the highest concentration of DMSO used).
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol should be performed following the determination of the MIC.
Materials:
-
Microtiter plate from the MIC assay
-
Middlebrook 7H11 agar (B569324) plates supplemented with OADC
-
Sterile pipette tips
-
Incubator (37°C)
Procedure:
-
Subculturing: From the wells in the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.
-
Plating: Spread the aliquot evenly onto a labeled Middlebrook 7H11 agar plate.
-
Incubation: Incubate the agar plates at 37°C for 3-4 weeks.
-
Determining the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Mandatory Visualization
Signaling Pathway Diagram
References
- 1. MenA Is a Promising Drug Target for Developing Novel Lead Molecules to Combat Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel MenA Inhibitors Are Bactericidal against Mycobacterium tuberculosis and Synergize with Electron Transport Chain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric regulation of menaquinone (vitamin K2) biosynthesis in the human pathogen Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
MenA-IN-1 degradation pathways and storage conditions
This technical support center provides guidance on the storage, handling, and use of MenA-IN-1, a potent and selective inhibitor of the MenA enzyme. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
For initial stock solutions, we recommend using anhydrous DMSO (Dimethyl sulfoxide). This compound is soluble in DMSO at concentrations up to 10 mM. For aqueous buffers, it is advisable to first prepare a high-concentration stock in DMSO and then dilute it into the aqueous experimental buffer. Avoid repeated freeze-thaw cycles of the DMSO stock solution.
Q2: How should I store this compound?
This compound should be stored under the following conditions to prevent degradation:
| Form | Storage Temperature | Atmosphere | Light Conditions |
| Solid (Lyophilized Powder) | -20°C or -80°C | Desiccated | In the dark |
| DMSO Stock Solution (≤10 mM) | -20°C or -80°C | In the dark, tightly sealed | |
| Aqueous Solutions | Use immediately |
Note: Aqueous solutions of this compound are not recommended for long-term storage due to the potential for hydrolysis. Prepare fresh aqueous solutions for each experiment from the DMSO stock.
Q3: What are the known degradation pathways for this compound?
While specific degradation pathways for this compound have not been fully elucidated, similar small molecule inhibitors can be susceptible to:
-
Hydrolysis: Degradation in the presence of water. This is why long-term storage in aqueous solutions is discouraged.
-
Oxidation: Reaction with oxygen, which can be accelerated by exposure to light and elevated temperatures. Storing the compound as a solid under desiccation and in the dark minimizes this risk.
-
Photodegradation: Decomposition upon exposure to UV or visible light. Always store this compound in a light-protected container.
Q4: Is this compound compatible with common cell culture media?
This compound is generally compatible with standard cell culture media when diluted from a DMSO stock. However, it is crucial to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory activity | Improper Storage: The compound may have degraded due to exposure to moisture, light, or improper temperature. | Always store this compound as a desiccated solid at -20°C or -80°C in the dark. Prepare fresh dilutions for each experiment. |
| Incomplete Solubilization: The compound may not be fully dissolved in the working solution. | Ensure the DMSO stock is completely thawed and vortexed before making dilutions. When diluting into aqueous buffer, add the DMSO stock to the buffer and mix immediately. | |
| Precipitation in aqueous buffer | Low Solubility: The concentration of this compound in the aqueous buffer may be above its solubility limit. | Try lowering the final concentration of this compound. The inclusion of a small amount of a non-ionic surfactant like Tween-20 (at ~0.01%) may also help to maintain solubility. |
| High background signal in assays | Compound Interference: this compound may interfere with the assay detection method (e.g., fluorescence quenching or enhancement). | Run a control experiment with this compound in the absence of the enzyme or substrate to check for assay interference. |
| Cell toxicity observed | High DMSO Concentration: The final concentration of DMSO in the cell culture may be too high. | Ensure the final DMSO concentration is below 0.5%. Perform a dose-response curve with DMSO alone to determine the tolerance of your cell line. |
| Off-target Effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity. | Perform a dose-response experiment to determine the optimal concentration range for MenA inhibition with minimal toxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex for 1-2 minutes until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Enzyme Inhibition Assay
-
Prepare a fresh serial dilution of this compound in the assay buffer from the DMSO stock. Remember to include a DMSO-only control.
-
In a multi-well plate, add the assay buffer, the MenA enzyme, and the this compound dilution (or DMSO vehicle).
-
Incubate the enzyme with the inhibitor for a predetermined amount of time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry or fluorimetry).
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
Visualizations
Caption: Hypothetical signaling pathway showing MenA inhibition.
Caption: General experimental workflow for an enzyme inhibition assay.
Caption: Troubleshooting decision tree for inhibition experiments.
Technical Support Center: Overcoming Resistance to MenA Inhibitors in M. tuberculosis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MenA inhibitors against Mycobacterium tuberculosis (M. tuberculosis).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of MenA inhibitors against M. tuberculosis?
A1: MenA (1,4-dihydroxy-2-naphthoate octaprenyltransferase), encoded by the gene Rv0534c, is a crucial enzyme in the menaquinone (Vitamin K2) biosynthesis pathway in M. tuberculosis. Menaquinone is an essential electron carrier in the bacterial electron transport chain, vital for ATP synthesis. MenA inhibitors block this pathway, leading to a depletion of menaquinone, disruption of the electron transport chain, and ultimately, bacterial cell death. This mechanism is effective against both actively replicating and non-replicating (persistent) M. tuberculosis.[1]
Q2: What are the known mechanisms of resistance to inhibitors of the menaquinone biosynthesis pathway in M. tuberculosis?
A2: While specific mutations in the menA gene conferring resistance to MenA inhibitors are not yet widely documented in the literature, resistance to inhibitors of other enzymes in the menaquinone biosynthesis pathway, such as MenG, has been characterized. The primary mechanisms of resistance are expected to be:
-
On-target mutations: Spontaneous mutations in the menA gene that alter the drug-binding site, reducing the affinity of the inhibitor. For example, in the case of the downstream enzyme MenG, mutations such as F118L and V20A have been identified in resistant strains.
-
Efflux pump overexpression: Increased expression of efflux pumps that actively transport the MenA inhibitor out of the bacterial cell, preventing it from reaching its target. Efflux pumps like Rv1258c and the MmpS5-MmpL5 system have been implicated in resistance to other drugs targeting mycobacterial energy metabolism.
Q3: How can the development of resistance to MenA inhibitors be prevented or overcome in our experiments?
A3: A key strategy to prevent and overcome resistance is the use of combination therapy. MenA inhibitors have shown synergistic effects when combined with other inhibitors of the electron transport chain, such as bedaquiline (B32110) (targeting ATP synthase) and clofazimine. Combining drugs with different mechanisms of action reduces the probability of spontaneous resistance emerging. Additionally, the inclusion of efflux pump inhibitors (EPIs), such as verapamil (B1683045) or piperine, may potentiate the activity of MenA inhibitors by preventing their extrusion from the cell.[2][3]
Q4: We are observing inconsistent Minimum Inhibitory Concentration (MIC) values for our MenA inhibitor. What could be the cause?
A4: Inconsistent MIC values can arise from several factors. Please refer to the troubleshooting section below for a detailed guide on addressing this issue. Common causes include compound solubility issues, variability in inoculum preparation, and the presence of interfering substances in the culture medium.
Troubleshooting Guide
Issue 1: Inconsistent or Higher-Than-Expected MIC Values
| Possible Cause | Troubleshooting Steps |
| Compound Solubility | Many small molecule inhibitors have poor aqueous solubility. Ensure your stock solution (typically in DMSO) is fully dissolved before preparing dilutions. Vortex the stock solution thoroughly. Visually inspect for any precipitation in the dilutions. Consider using a small percentage of a non-ionic surfactant like Tween-80 in your final assay medium if it doesn't interfere with the assay. |
| Inoculum Preparation | M. tuberculosis has a tendency to clump, which can lead to variability in the number of viable bacteria inoculated into each well. Ensure a homogenous single-cell suspension by vortexing with glass beads and allowing larger clumps to settle before taking the supernatant for dilution. Standardize the inoculum to a consistent optical density (e.g., McFarland standard) before use. |
| Assay Medium Components | Components of the Middlebrook 7H9 medium, such as oleic acid and albumin, can bind to hydrophobic compounds, reducing their effective concentration. Ensure that the composition of your assay medium is consistent across all experiments. |
| Compound Stability | The inhibitor may be unstable in the culture medium over the incubation period. If you suspect instability, you can perform a time-course experiment to assess the compound's activity at different time points. |
Issue 2: Spontaneous Resistance Development in Culture
| Possible Cause | Troubleshooting Steps |
| High Bacterial Load | A large initial inoculum increases the probability of pre-existing resistant mutants being present. Use a standardized and appropriate inoculum size for your experiments. |
| Prolonged Monotherapy Exposure | Continuous exposure to a single inhibitor at sub-lethal concentrations can select for resistant mutants. When possible, use the MenA inhibitor in combination with another synergistic anti-tubercular agent to reduce the frequency of resistance. |
| Confirmation of Resistance | To confirm that the observed growth is due to stable genetic resistance, sub-culture the resistant colonies onto drug-free medium and then re-test their MIC. A consistently higher MIC indicates stable resistance. |
Data Presentation
Table 1: Example of MIC Shift in MenG Inhibitor-Resistant M. tuberculosis
While specific data for MenA inhibitor resistance is limited, the following table illustrates the kind of MIC shift that can be expected based on findings with an inhibitor of MenG, the enzyme immediately downstream of MenA.
| Strain | Mutation in menG (Rv0558) | Fold Increase in MIC |
| Resistant Mutant 1 | V20A | 8 |
| Resistant Mutant 2 | F118L | >32 |
This data is adapted from studies on the MenG inhibitor DG70 and serves as a representative example.
Table 2: Synergistic Activity of MenA Inhibitors with ETC Inhibitors
| Compound Combination | Observation |
| MenA Inhibitor + Bedaquiline | Synergistic killing of M. tuberculosis |
| MenA Inhibitor + Clofazimine | Enhanced bactericidal activity |
Experimental Protocols
Protocol 1: Generation of Spontaneous MenA Inhibitor-Resistant Mutants
This protocol is adapted from methods used to generate spontaneous resistant mutants to other anti-tubercular drugs.
-
Prepare Inoculum: Grow M. tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC and Tween-80.
-
Plate Bacteria: Plate a large number of bacteria (approximately 10⁸ to 10⁹ CFUs) onto Middlebrook 7H10 agar (B569324) plates containing the MenA inhibitor at concentrations ranging from 2x to 8x the predetermined MIC.
-
Incubate: Incubate the plates at 37°C for 3-4 weeks.
-
Isolate Colonies: Pick individual colonies that appear on the inhibitor-containing plates.
-
Confirm Resistance: Sub-culture the isolated colonies in drug-free 7H9 broth to expand the population.
-
Determine MIC: Perform MIC determination on the putative resistant mutants to confirm a stable increase in the MIC compared to the wild-type strain.
-
Genomic Analysis: Perform whole-genome sequencing on the confirmed resistant mutants to identify mutations in the menA gene (Rv0534c) or other potential resistance-conferring genes (e.g., efflux pump regulators).
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Prepare Inhibitor Plate: In a 96-well plate, prepare two-fold serial dilutions of the MenA inhibitor in 7H9 broth. The final volume in each well should be 100 µL. Include a drug-free well as a growth control and a well with broth only as a sterility control.
-
Prepare Inoculum: Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Inoculate Plate: Add 100 µL of the bacterial inoculum to each well of the inhibitor plate.
-
Incubate: Seal the plate and incubate at 37°C for 7 days.
-
Read Results: After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween-80 to each well. Incubate for an additional 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the inhibitor that prevents this color change.
Mandatory Visualizations
Caption: Menaquinone biosynthesis pathway in M. tuberculosis.
Caption: Workflow for generating and characterizing MenA inhibitor-resistant mutants.
Caption: Strategies to overcome resistance to MenA inhibitors.
References
- 1. Novel MenA Inhibitors Are Bactericidal against Mycobacterium tuberculosis and Synergize with Electron Transport Chain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel MenA Inhibitors Are Bactericidal against Mycobacterium tuberculosis and Synergize with Electron Transport Chain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
adjusting experimental conditions for MenA-IN-1 efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MenA-IN-1, an inhibitor of Mycobacterium tuberculosis (MTB) MenA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the enzyme 1,4-dihydroxy-2-naphthoate isoprenyltransferase, known as MenA.[1][2] This enzyme is a critical component of the menaquinone biosynthesis pathway in Mycobacterium tuberculosis.[3] Menaquinone is essential for the electron transport chain in MTB, and its inhibition disrupts cellular respiration and energy production, leading to bacterial death.[4][5] this compound has demonstrated a bactericidal effect against Mycobacterium tuberculosis.
Q2: What are the reported potency values for this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 13 µM in enzymatic assays and a growth inhibitory concentration (GIC50) of 8 µM against MTB.
Q3: Can this compound be used in combination with other anti-tubercular agents?
A3: Yes, preliminary studies have shown that this compound has a synergistic bactericidal effect when combined with other electron transport chain inhibitors like Q203 (an imidazopyridine) or IMP (an IMP dehydrogenase inhibitor). This suggests its potential use in combination therapies to combat tuberculosis.
Q4: How should I dissolve this compound for my experiments?
Q5: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
A5: This is a common issue known as "precipitation upon dilution." Here are a few troubleshooting steps:
-
Lower the final concentration: The most direct approach is to use a lower final concentration of this compound.
-
Optimize DMSO concentration: A slightly higher final DMSO concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility. Always include a vehicle control.
-
Use a co-solvent system: Preparing stock solutions in a mixture of solvents (e.g., DMSO/ethanol, DMSO/PEG400) can sometimes improve solubility upon dilution.
-
Adjust pH: If this compound has ionizable groups, adjusting the pH of your aqueous buffer may improve its solubility.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no activity in whole-cell MTB assay | Poor cell permeability of this compound. | Consider using a cell permeability assay to assess uptake. If permeability is low, structural modifications may be needed for future analogs. |
| Instability of the compound in the culture medium. | Perform a stability study of this compound in your specific culture medium at 37°C over the time course of your experiment. Analyze for degradation products using HPLC-MS. | |
| Inaccurate concentration due to precipitation. | Visually inspect for precipitate after dilution. Centrifuge the diluted solution and measure the concentration of the supernatant. | |
| High variability between experimental replicates | Inconsistent dissolution of the compound. | Ensure the stock solution is fully dissolved before each use. Vortex thoroughly and consider brief sonication if necessary. |
| Compound binding to plasticware. | Use low-protein-binding plates and pipette tips. Include a control to assess for loss of compound due to plastic binding. | |
| Degradation of the compound during storage. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. | |
| Unexpected off-target effects | High concentration of the inhibitor. | Titrate the concentration of this compound to the lowest effective dose. |
| Vehicle (e.g., DMSO) toxicity. | Ensure the final vehicle concentration is consistent across all wells and is at a non-toxic level for your cells. |
Data Presentation
Table 1: Reported Potency of this compound
| Parameter | Value | Reference |
| IC50 (Enzymatic Assay) | 13 µM | |
| GIC50 (MTB Growth Inhibition) | 8 µM |
Table 2: Recommended Starting Concentrations for Experiments
| Experiment Type | Suggested Concentration Range | Notes |
| In vitro MenA Enzyme Assay | 0.1 µM - 100 µM | To determine the IC50, a wide range of concentrations should be tested. |
| Whole-cell MTB Growth Inhibition Assay | 0.5 µM - 50 µM | Start with concentrations around the reported GIC50. |
| Synergy Studies | Titrate this compound at and below its GIC50 in combination with the other agent. | A checkerboard titration is recommended to assess synergy. |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in an In Vitro Enzyme Assay
This protocol is a generalized method based on common practices for MenA inhibitor assays and should be optimized for your specific laboratory conditions.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the this compound stock solution in DMSO.
-
Prepare the assay buffer: 100 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 2.5 mM dithiothreitol, 0.1% CHAPS.
-
Prepare a solution of 1,4-dihydroxy-2-naphthoate (DHNA) in assay buffer.
-
Prepare a solution of [¹-³H]farnesyl diphosphate (B83284) ([³H]FPP) in assay buffer.
-
Prepare purified M. tuberculosis MenA enzyme in a membrane fraction.
-
-
Assay Procedure:
-
In a 96-well plate, add a small volume (e.g., 1 µL) of each this compound dilution.
-
Add the MenA enzyme preparation to each well.
-
Initiate the reaction by adding a mixture of DHNA and [³H]FPP to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding an organic solvent).
-
Separate the product (demethylmenaquinone) from the unreacted substrate.
-
Quantify the amount of product formed using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Whole-Cell Growth Inhibition Assay of this compound against M. tuberculosis
-
Preparation of Cultures and Compound:
-
Culture M. tuberculosis (e.g., H37Rv strain) in an appropriate liquid medium (e.g., Middlebrook 7H9 with supplements) to mid-log phase.
-
Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in the culture medium.
-
-
Assay Procedure:
-
In a 96-well plate, add the serially diluted this compound to triplicate wells.
-
Add the M. tuberculosis culture, diluted to a starting optical density (OD) of ~0.05, to each well.
-
Include a no-drug control (vehicle only) and a no-bacteria control (media only).
-
Incubate the plate at 37°C.
-
Measure the OD at 600 nm or bacterial viability using a resazurin-based assay at a specified time point (e.g., 7 days).
-
-
Data Analysis:
-
Subtract the background OD from the no-bacteria control.
-
Calculate the percentage of growth inhibition for each concentration compared to the vehicle control.
-
Determine the GIC50, the concentration at which 50% of bacterial growth is inhibited.
-
Visualizations
Caption: Experimental workflow for determining the GIC50 of this compound against M. tuberculosis.
Caption: Simplified Menaquinone Biosynthesis Pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MenA Is a Promising Drug Target for Developing Novel Lead Molecules to Combat Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel MenA Inhibitors Are Bactericidal against Mycobacterium tuberculosis and Synergize with Electron Transport Chain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menaquinone Synthesis is Critical for Maintaining Mycobacterial Viability During Exponential Growth and Recovery from Non-Replicating Persistence - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Novel Anti-Tubercular Agents: MenA-IN-1 and Bedaquiline
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of MenA-IN-1, a novel inhibitor of the menaquinone biosynthesis pathway, and bedaquiline (B32110), a cornerstone of modern multi-drug resistant tuberculosis (MDR-TB) treatment. This comparison is supported by available experimental data to inform future research and development in the fight against tuberculosis.
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents with novel mechanisms of action. This guide focuses on two such agents: this compound, a representative inhibitor of the essential MenA enzyme, and bedaquiline, a diarylquinoline that targets ATP synthase.
Mechanism of Action: Disrupting Bacterial Respiration from Different Angles
This compound targets 1,4-dihydroxy-2-naphthoate octaprenyltransferase (MenA), a critical enzyme in the biosynthesis of menaquinone (Vitamin K2). Menaquinone is an essential electron carrier in the mycobacterial electron transport chain. By inhibiting MenA, this compound effectively disrupts the respiratory chain, leading to a halt in ATP production and subsequent bacterial cell death.
Bedaquiline , on the other hand, directly inhibits the F1Fo-ATP synthase, the enzyme responsible for the final step of ATP synthesis. It binds to the c-subunit of the ATP synthase, causing a conformational change that prevents the rotation of the rotor and, consequently, the synthesis of ATP.[1][2][3]
Efficacy Data: A Quantitative Comparison
The following table summarizes the available in vitro efficacy data for this compound and bedaquiline against Mycobacterium tuberculosis. It is important to note that direct comparative studies are limited, and experimental conditions may vary between studies.
| Compound | Target | Assay Type | Efficacy Metric | Value | M. tuberculosis Strain | Reference |
| This compound | MenA | Enzymatic Assay | IC50 | 13 µM | - | [4] |
| Whole Cell | Growth Inhibition | GIC50 | 8 µM | - | [4] | |
| Bedaquiline | ATP Synthase | ATP Synthesis Inhibition | IC50 | 20-25 nM | M. phlei | |
| Whole Cell | Minimum Inhibitory Concentration (MIC) | MIC Range | 0.015 - 0.5 µg/mL | H37Rv |
Note: IC50 (half-maximal inhibitory concentration) measures the concentration of a drug that inhibits a specific target (e.g., an enzyme) by 50%. GIC50 (50% growth inhibitory concentration) is the concentration that inhibits 50% of cell growth. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Experimental Protocols
To ensure a comprehensive understanding of the presented data, the following are detailed methodologies for the key experiments cited.
MenA Enzymatic Inhibition Assay (for this compound)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of MenA.
Protocol Details:
-
Enzyme Preparation: A membrane fraction containing MenA is prepared from M. tuberculosis or a suitable expression host.
-
Reaction Mixture: The reaction typically contains a buffer (e.g., Tris-HCl), MgCl2, a reducing agent (e.g., DTT), a detergent (e.g., CHAPS), the substrate 1,4-dihydroxy-2-naphthoate (DHNA), and a radiolabeled or fluorescently tagged prenyl donor substrate.
-
Inhibitor Addition: this compound is added to the reaction mixtures at varying concentrations.
-
Incubation: The reaction is initiated by the addition of the enzyme preparation and incubated at 37°C for a defined period.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product formed is quantified. This can be done using methods such as liquid scintillation counting for radiolabeled products or HPLC-based detection.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay (for Bedaquiline)
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol Details:
-
Bacterial Culture: M. tuberculosis H37Rv is cultured in a suitable liquid medium (e.g., Middlebrook 7H9 broth) to the mid-log phase.
-
Drug Dilution: Bedaquiline is serially diluted in the culture medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.
-
Incubation: The microplate is incubated at 37°C for a period of 7 to 14 days.
-
Growth Assessment: Bacterial growth is assessed visually or by using a growth indicator dye (e.g., resazurin). The MIC is determined as the lowest concentration of bedaquiline at which no visible growth is observed.
ATP Synthase Inhibition Assay (for Bedaquiline)
This assay measures the direct inhibitory effect of bedaquiline on the ATP synthesis activity of the F1Fo-ATP synthase.
Protocol Details:
-
Enzyme Source: Inverted membrane vesicles (IMVs) containing the F1Fo-ATP synthase are prepared from a suitable mycobacterial species (e.g., M. phlei or M. smegmatis).
-
Reaction Setup: The IMVs are incubated in a reaction buffer containing ADP and inorganic phosphate (B84403) (Pi). The reaction is initiated by providing a proton motive force, typically through the addition of a substrate for the respiratory chain.
-
Inhibitor Addition: Bedaquiline is added at various concentrations to the reaction mixture.
-
ATP Detection: The amount of ATP produced is measured over time using a luciferase-based luminescence assay.
-
Data Analysis: The rate of ATP synthesis is calculated for each bedaquiline concentration, and the data is used to determine the IC50 value.
Synergistic Potential
Emerging research suggests a potential for synergistic activity when combining MenA inhibitors with other anti-tubercular agents that target the electron transport chain, including bedaquiline. This synergy arises from the simultaneous disruption of different key components of bacterial respiration, potentially leading to a more potent bactericidal effect and a lower likelihood of resistance development. Further in vivo studies are required to validate this promising therapeutic strategy.
Summary and Future Directions
Both this compound and bedaquiline demonstrate potent in vitro activity against Mycobacterium tuberculosis by targeting critical and distinct components of the bacterial respiratory chain. Bedaquiline is a clinically established drug that has significantly improved treatment outcomes for MDR-TB. This compound represents a promising novel candidate from a new class of inhibitors that could be effective against both replicating and non-replicating bacteria.
Future research should focus on:
-
Direct comparative in vitro and in vivo studies of MenA inhibitors and bedaquiline to provide a more definitive assessment of their relative efficacy and safety.
-
Exploring the synergistic potential of combining MenA inhibitors with bedaquiline and other anti-tubercular agents to develop shorter, more effective, and better-tolerated treatment regimens.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of MenA inhibitors to advance them into clinical development.
The continued investigation of novel drug targets and combination therapies is essential to overcome the global challenge of drug-resistant tuberculosis.
References
Unlocking Synergistic Power: MenA-IN-1 in Combination with Electron Transport Chain Inhibitors Against Mycobacterium tuberculosis
A Comparative Guide for Researchers and Drug Development Professionals
The relentless global health threat posed by Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is exacerbated by the emergence of multidrug-resistant strains. This has spurred the search for novel therapeutic strategies, with the bacterial electron transport chain (ETC) emerging as a promising target. A key component of the Mtb ETC is menaquinone, a vital electron shuttle. MenA, an essential enzyme in the menaquinone biosynthetic pathway, represents a compelling target for new anti-tubercular agents. This guide provides a comparative analysis of the synergistic effects of MenA inhibitors, exemplified by the potent compound MenA-IN-1 and its analog NM-4, with other inhibitors of the Mtb electron transport chain.
Quantitative Analysis of Synergistic Bactericidal Activity
Experimental data demonstrates that MenA inhibitors exhibit a powerful synergistic relationship with other ETC inhibitors, leading to enhanced and more rapid killing of M. tuberculosis. The synergy is observed when a MenA inhibitor is combined with compounds targeting different complexes of the ETC. The following table summarizes the bactericidal activity of the MenA inhibitor analog NM-4, used at its approximate minimum inhibitory concentration (MIC), in combination with sub-bactericidal concentrations of other ETC inhibitors. The data is derived from time-kill kinetics assays, a robust method for assessing synergistic effects.[1]
| Combination | Time to Sterilization of Mtb Culture (days) | Individual Component Activity at Tested Concentration | Target of Co-administered ETC Inhibitor |
| NM-4 + Bedaquiline (BDQ) | 21 | Sub-bactericidal | F1F0 ATP Synthase (Complex V) |
| NM-4 + Clofazimine (CLO) | 21 | Sub-bactericidal | Type II NADH Dehydrogenase (NDH-2) |
| NM-4 + Imidazopyridine (QcrB inhibitor) | 21 | Sub-bactericidal | Cytochrome bc1 complex (Complex III) |
Data sourced from Berube et al., 2019.[1]
Mechanism of Synergy: A Multi-pronged Attack on Mtb Respiration
The synergistic effect of MenA inhibitors with other ETC inhibitors stems from a multi-pronged attack on the respiratory chain of M. tuberculosis. MenA inhibitors decrease the available pool of menaquinone, which is the essential electron carrier that shuttles electrons between the early and late stages of the ETC.[1] By limiting the availability of menaquinone, MenA inhibitors create a bottleneck in the electron flow.
When combined with another ETC inhibitor that targets a specific complex (e.g., Complex III, Complex V, or NDH-2), the overall efficiency of the electron transport chain is severely compromised at multiple points. This dual inhibition leads to a catastrophic failure of ATP production and ultimately, rapid bacterial cell death.[1]
Below is a diagram illustrating the proposed synergistic mechanism of MenA inhibitors with other ETC inhibitors within the M. tuberculosis electron transport chain.
Caption: Synergistic inhibition of the Mtb electron transport chain.
Experimental Protocols
The assessment of synergistic activity between MenA inhibitors and other ETC inhibitors is primarily conducted through time-kill kinetics assays. The following is a detailed methodology for this key experiment.
Time-Kill Kinetics Assay
Objective: To determine the bactericidal activity of drug combinations over time against M. tuberculosis.
Materials:
-
M. tuberculosis H37RvLP strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase), 0.2% glycerol, and 0.05% Tween 80
-
MenA inhibitor (e.g., NM-4)
-
ETC inhibitors (e.g., Bedaquiline, Clofazimine, QcrB inhibitor)
-
96-well plates
-
Incubator at 37°C
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
-
Middlebrook 7H11 agar (B569324) plates supplemented with 10% OADC and 0.5% glycerol
-
Sterile water
Procedure:
-
Inoculum Preparation: M. tuberculosis is cultured in supplemented 7H9 broth to mid-log phase. The culture is then diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Drug Preparation: Stock solutions of the MenA inhibitor and other ETC inhibitors are prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to achieve the desired final concentrations. The concentrations are chosen to be at or below the MIC for each compound to observe synergy.[1]
-
Assay Setup: The diluted bacterial culture is added to 96-well plates containing the individual drugs or their combinations. Control wells with no drug and solvent controls are included.
-
Incubation: The plates are incubated at 37°C.
-
Sampling: At specified time points (e.g., days 0, 3, 7, 14, and 21), aliquots are taken from each well.
-
Serial Dilution and Plating: The samples are serially diluted in PBS with Tween 80. The dilutions are then plated on supplemented 7H11 agar plates.
-
CFU Enumeration: The plates are incubated at 37°C for 3-4 weeks, after which the colony-forming units (CFU) are counted.
-
Data Analysis: The log10 CFU/mL is plotted against time for each drug and combination. Synergy is determined by a significant reduction in CFU/mL for the combination compared to the most active single agent.[1]
The following diagram illustrates the general workflow for a time-kill kinetics assay.
Caption: Workflow of a time-kill kinetics assay for synergy testing.
Conclusion
The synergistic interaction between MenA inhibitors and other ETC inhibitors presents a highly promising avenue for the development of novel and effective treatment regimens for tuberculosis. By targeting multiple sites within the essential respiratory pathway of M. tuberculosis, these combination therapies have the potential to enhance bactericidal activity, shorten treatment duration, and combat the evolution of drug resistance. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to advance the fight against this devastating disease.
References
Structure-Activity Relationship of MenA-IN-1 Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, necessitates the discovery of novel therapeutic agents that act on new molecular targets.[1] MenA, a 1,4-dihydroxy-2-naphthoate prenyltransferase, is a crucial enzyme in the menaquinone (Vitamin K2) biosynthesis pathway in Mtb.[2] This pathway is essential for the bacterium's electron transport chain and cellular respiration, making MenA a promising target for the development of new anti-tuberculosis drugs.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of MenA-IN-1 analogs, a class of inhibitors designed to target MenA.
Comparative Analysis of this compound Analogs
A series of MenA inhibitors based on a ((alkylamino)alkoxyphenyl)(phenyl)methanone scaffold have been synthesized and evaluated for their inhibitory activity against Mtb MenA and their effectiveness in killing both replicating and non-replicating Mtb.[2] The design of these inhibitors was based on mimicking the prenyl moiety of demethylmenaquinone (B1232588) (DMMK), a substrate of MenA. The core idea was that an amine moiety within the inhibitor could interact with aspartate residues or divalent cations in the active site of the enzyme.
| Compound | R Group | MIC against Mtb (μg/mL) | IC50 against MenA (μM) |
| 22a | Allyl | 3.13 | 0.8 |
| 22b | Propyl | 6.25 | 1.2 |
| 22c | Butyl | 12.5 | 2.5 |
| 22d | Pentyl | 25 | 5.0 |
| 22e | Isopropyl | 6.25 | 1.5 |
| 22f | Cyclopropylmethyl | 3.13 | 0.7 |
Data summarized from a study on potent MenA inhibitors.
The data clearly indicates that the nature of the alkyl substituent on the amino group plays a significant role in the inhibitory activity. The allyl and cyclopropylmethyl groups (compounds 22a and 22f ) conferred the most potent activity, suggesting that the presence of a double bond or a strained ring in this position is favorable for binding to the MenA active site. A progressive increase in the length of the linear alkyl chain from propyl to pentyl (compounds 22b-22d ) resulted in a decrease in both enzymatic inhibition and whole-cell activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these MenA inhibitors.
MenA Inhibition Assay
The inhibitory activity of the compounds against Mtb MenA was determined using a fluorescence-based assay. The assay measures the production of a fluorescent product upon the enzymatic reaction.
-
Enzyme Preparation: Recombinant Mtb MenA was expressed and purified from E. coli.
-
Reaction Mixture: The reaction was carried out in a 96-well plate containing a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5% DMSO), the MenA enzyme, and the substrate 1,4-dihydroxy-2-naphthoate (DHNA).
-
Inhibitor Addition: The test compounds (this compound analogs) were added to the wells at varying concentrations.
-
Initiation of Reaction: The reaction was initiated by the addition of the farnesyl pyrophosphate (FPP) substrate.
-
Incubation: The plate was incubated at 37°C for a specified period (e.g., 30 minutes).
-
Detection: The fluorescence of the product was measured using a fluorescence plate reader at an appropriate excitation and emission wavelength.
-
Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Determination
The whole-cell activity of the compounds against M. tuberculosis was determined using a standard microplate Alamar Blue assay.
-
Bacterial Culture: M. tuberculosis H37Rv was grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
-
Compound Preparation: The test compounds were serially diluted in a 96-well plate.
-
Inoculation: A standardized inoculum of Mtb was added to each well.
-
Incubation: The plates were incubated at 37°C for 5-7 days.
-
Alamar Blue Addition: Alamar Blue reagent was added to each well, and the plates were re-incubated for 24 hours.
-
Reading: The fluorescence or color change was measured, indicating bacterial growth. The MIC was defined as the lowest concentration of the compound that prevented a color change from blue to pink.
Activity against Non-Replicating Mtb (Wayne Model)
The effectiveness of the inhibitors against dormant, non-replicating Mtb was evaluated using the Wayne low-oxygen model.
-
Culture Preparation: An aerobic preculture of Mtb was diluted 100-fold in tubes with limited headspace.
-
Anaerobic Incubation: The tubes were sealed to create a low-oxygen environment and incubated anaerobically.
-
Compound Addition: The test compound (e.g., allylaminomethanone-A, 22a ) was added to the cultures.
-
Viability Assessment: After a defined period, the viability of the bacteria was determined by plating on solid media and counting colony-forming units (CFUs).
Visualizing the Structure-Activity Relationship Logic
The following diagram illustrates the logical workflow of a typical structure-activity relationship study for MenA inhibitors.
Caption: Workflow of a structure-activity relationship study for MenA inhibitors.
Signaling Pathway Context
MenA is a key enzyme in the menaquinone biosynthetic pathway, which is integral to the electron transport chain of M. tuberculosis. Inhibition of MenA disrupts this pathway, leading to a bactericidal effect.
Caption: Inhibition of the Menaquinone Biosynthesis Pathway by this compound Analogs.
References
On-Target Activity of MenA-IN-1: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the on-target activity of MenA-IN-1, an inhibitor of Mycobacterium tuberculosis (Mtb) MenA, with alternative compounds targeting the same enzyme. The data presented herein is intended to facilitate informed decisions in the development of novel anti-tuberculosis therapeutics.
Introduction to MenA as a Drug Target
Menaquinone (Vitamin K2) is an essential component of the electron transport chain in Mycobacterium tuberculosis, playing a critical role in cellular respiration and ATP synthesis. The enzyme 1,4-dihydroxy-2-naphthoate octaprenyltransferase, encoded by the menA gene, catalyzes a key step in the menaquinone biosynthetic pathway. As this pathway is absent in humans, MenA represents a promising and selective target for the development of new anti-tuberculosis drugs. This compound is a small molecule inhibitor designed to specifically target Mtb MenA.
Comparative Analysis of On-Target Activity
The on-target efficacy of this compound and its alternatives has been evaluated through various biochemical and whole-cell assays. The following tables summarize the available quantitative data to provide a clear comparison of their inhibitory activities.
| Compound | Target | Assay Type | IC50 (µM)a | GIC50 (µM)b | MIC (µM)c |
| This compound | Mtb MenA | Enzymatic | 13 | 8 | - |
| NM-4 | Mtb MenA | Whole-Cell | - | - | 4.5 |
| Ro 48-8071 | Mtb MenA | Enzymatic | - | - | - |
| 7-methoxy-2-naphthol (B49774) derivative 1 | Mtb MenA | Whole-Cell | - | - | ~17.2d |
| 7-methoxy-2-naphthol derivative 2 | Mtb MenA | Whole-Cell | - | - | ~17.2d |
| Polymeric Inhibitor | Mtb MenA | Enzymatic & Whole-Cell | 1 (IC50) | - | 1 |
a IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of the MenA enzyme by 50% in a biochemical assay. b GIC50 (Half-maximal growth inhibitory concentration): The concentration of an inhibitor required to inhibit the growth of M. tuberculosis by 50%. c MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. d Calculated from µg/ml: The reported MIC was 3 µg/ml. The molecular weight of 7-methoxy-2-naphthol (174.20 g/mol ) was used for the conversion.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of further studies.
MenA Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of Mtb MenA.
Principle: The MenA enzyme catalyzes the transfer of an isoprenyl group from a donor substrate (e.g., farnesyl pyrophosphate, FPP) to 1,4-dihydroxy-2-naphthoate (DHNA). The inhibitory effect of a compound is determined by measuring the reduction in the formation of the product, demethylmenaquinone.
Protocol:
-
Enzyme Preparation: A membrane fraction containing Mtb MenA is prepared from M. tuberculosis or a recombinant expression system (e.g., E. coli).
-
Reaction Mixture: The reaction is typically performed in a buffer (e.g., 100 mM MOPS, pH 8.0) containing MgCl2 (5 mM), a detergent (e.g., 0.1% CHAPS), and the substrates.
-
Substrates: Radiolabeled [3H]-farnesyl pyrophosphate is commonly used as the isoprenyl donor, and DHNA is the acceptor substrate.
-
Inhibitor Addition: Test compounds (e.g., this compound) are added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme preparation and incubated at 37°C for a defined period.
-
Reaction Termination and Extraction: The reaction is stopped by the addition of an acidic solution (e.g., 0.1 M acetic acid in methanol). The lipid-soluble product is then extracted using an organic solvent (e.g., hexanes).
-
Quantification: The amount of radiolabeled product is quantified by liquid scintillation counting.
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Mycobacterium tuberculosis Growth Inhibition Assay (MIC Determination)
This assay determines the minimum concentration of a compound required to inhibit the visible growth of M. tuberculosis.
Principle: The susceptibility of M. tuberculosis to an antimicrobial agent is assessed by exposing the bacteria to serial dilutions of the compound in a liquid or solid growth medium.
Protocol:
-
Bacterial Culture: M. tuberculosis (e.g., H37Rv strain) is cultured in a suitable liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC).
-
Inoculum Preparation: A standardized inoculum of M. tuberculosis is prepared to a specific cell density (e.g., McFarland standard).
-
Serial Dilutions: The test compound is serially diluted in the growth medium in a multi-well plate format.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for a period sufficient for visible growth to appear in the drug-free control wells (typically 7-14 days).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be assessed visually or by using a growth indicator dye (e.g., resazurin).
Visualizations
Menaquinone Biosynthesis Pathway in M. tuberculosis
The following diagram illustrates the key steps in the menaquinone biosynthesis pathway, highlighting the role of MenA.
Evaluating the Specificity of MenA-IN-1 for Mycobacterial MenA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel drug targets. One such promising target is MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), a critical enzyme in the mycobacterial menaquinone (Vitamin K2) biosynthesis pathway. This pathway is essential for the bacterium's respiratory chain and is absent in humans, making it an attractive target for selective inhibitors. This guide provides a comparative analysis of MenA-IN-1 and other notable MenA inhibitors, offering a comprehensive overview of their performance based on available experimental data.
Introduction to MenA and Menaquinone Biosynthesis
Menaquinone is a vital component of the electron transport chain in Mycobacterium tuberculosis. MenA, a membrane-bound enzyme, catalyzes the prenylation of 1,4-dihydroxy-2-naphthoate (DHNA), a key step in the menaquinone biosynthesis pathway. Inhibition of MenA disrupts the electron transport chain, leading to bacterial cell death. This pathway's essentiality and its absence in the human host make MenA a prime target for the development of novel anti-tuberculosis drugs.
Below is a diagram illustrating the menaquinone biosynthesis pathway in Mycobacterium tuberculosis, highlighting the role of MenA.
Comparative Analysis of MenA Inhibitors
Several compounds have been identified as inhibitors of mycobacterial MenA. This section provides a comparative overview of their in vitro efficacy. It is important to note that the data presented below is compiled from various studies and experimental conditions may differ.
| Compound | Target | IC50 (µM) vs. Mtb MenA | MIC (µM) vs. M. tuberculosis H37Rv | Reference |
| This compound | MenA | 13 | 8 | [1] |
| Ro 48-8071 | MenA | 9 | 5 | |
| NM-1 | MenA | Not Reported | 18 | [2] |
| NM-2 | MenA | Not Reported | 15 | [2] |
| NM-3 | MenA | Not Reported | 15 | [2] |
| NM-4 | MenA | Not Reported | 4.5 | [2] |
Note: IC50 is the half-maximal inhibitory concentration against the MenA enzyme, while MIC is the minimum inhibitory concentration required to inhibit the growth of M. tuberculosis. A lower value indicates higher potency.
Experimental Protocols
MenA Enzyme Inhibition Assay
This assay is designed to determine the in vitro inhibitory activity of compounds against the MenA enzyme. The protocol outlined below is a common method utilizing a radiolabeled substrate.
Detailed Protocol:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing 0.1 M Tris-HCl buffer (pH 8.0), 5 mM MgCl₂, 2.5 mM dithiothreitol, 0.1% CHAPS, and an appropriate amount of M. tuberculosis membrane protein preparation (typically 50-100 µg) as the source of MenA.[3]
-
Addition of Inhibitor: Add the test compound (e.g., this compound) at a range of concentrations to the reaction mixtures. Include a control with no inhibitor.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrates: 1,4-dihydroxy-2-naphthoate (DHNA) to a final concentration of 500 µM and [¹H]-farnesyl diphosphate (B83284) ([³H]FPP) to a final concentration of 10 µM.[4]
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.[3]
-
Termination of Reaction: Stop the reaction by adding 1 mL of 0.1 M acetic acid in methanol.[4]
-
Extraction of Product: Extract the lipid-soluble product, [³H]-demethylmenaquinone, by adding 3 mL of hexanes. Vortex and centrifuge to separate the phases. Repeat the extraction.[4]
-
Quantification: Combine the hexane (B92381) extracts, evaporate to dryness under a stream of nitrogen, and redissolve the residue in a suitable solvent. Quantify the radioactivity using a liquid scintillation counter.[4]
-
Data Analysis: Determine the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of MenA activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]
Microplate Alamar Blue Assay (MABA) for MIC Determination
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis. It relies on the reduction of the blue Alamar Blue (resazurin) reagent to a pink product (resorufin) by metabolically active cells.
Detailed Protocol:
-
Preparation of Compound Dilutions: In a 96-well microplate, prepare two-fold serial dilutions of the test compound in Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC (albumin-dextrose-catalase). The final volume in each well should be 100 µL. Include drug-free control wells.[5]
-
Preparation of Inoculum: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Dilute the culture to obtain a final inoculum concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL in each well.[5]
-
Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well containing the compound dilutions and controls. The final volume in each well will be 200 µL.
-
Initial Incubation: Seal the plate with paraffin (B1166041) film and incubate at 37°C for 5-7 days.[5]
-
Addition of Alamar Blue: After the initial incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.[6]
-
Final Incubation: Re-seal the plate and incubate at 37°C for an additional 24 hours.[5]
-
Reading and Interpretation: Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[5]
Conclusion
This compound demonstrates effective inhibition of both the mycobacterial MenA enzyme and the growth of M. tuberculosis. Its potency is comparable to other known MenA inhibitors such as Ro 48-8071. The data suggests that the MenA inhibitor class, including this compound, represents a promising avenue for the development of novel anti-tuberculosis therapeutics. Further studies are warranted to evaluate the in vivo efficacy, pharmacokinetic properties, and safety profiles of these compounds. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of novel MenA inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel MenA Inhibitors Are Bactericidal against Mycobacterium tuberculosis and Synergize with Electron Transport Chain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel MenA Inhibitors Are Bactericidal against Mycobacterium tuberculosis and Synergize with Electron Transport Chain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
MenA Inhibitors in Combination with First-Line Tuberculosis Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the development of novel therapeutic strategies. One promising approach involves targeting novel pathways essential for Mycobacterium tuberculosis (Mtb) survival. This guide provides a comparative analysis of a novel class of investigational inhibitors targeting MenA, a key enzyme in the menaquinone biosynthetic pathway, and the standard first-line anti-TB drugs. It explores the potential for combination therapy to enhance efficacy and combat drug resistance.
Overview of First-Line Tuberculosis Drugs
The current standard treatment for drug-susceptible tuberculosis is a six-month regimen comprising four first-line drugs, commonly remembered by the mnemonic "RIPE".[1][2] This regimen consists of an intensive phase of two months with isoniazid (B1672263) (INH), rifampicin (B610482) (RIF), pyrazinamide (B1679903) (PZA), and ethambutol (B1671381) (EMB), followed by a four-month continuation phase with isoniazid and rifampin.[3][4][5]
| Drug | Abbreviation | Mechanism of Action | Primary Target |
| Isoniazid | INH / H | Inhibition of mycolic acid synthesis | InhA (Enoyl-acyl carrier protein reductase)[6] |
| Rifampicin | RIF / R | Inhibition of DNA-dependent RNA polymerase | RpoB (β-subunit of RNA polymerase) |
| Pyrazinamide | PZA / Z | Disruption of membrane potential and energy production | RpsA (Ribosomal protein S1) |
| Ethambutol | EMB / E | Inhibition of arabinogalactan (B145846) synthesis | EmbB (Arabinosyltransferase)[6] |
MenA Inhibitors: A Novel Class of Anti-TB Agents
MenA, or 1,4-dihydroxy-2-naphthoate prenyltransferase, is a crucial enzyme in the biosynthesis of menaquinone (Vitamin K2), an essential component of the electron transport chain in M. tuberculosis.[7][8] Unlike humans, who utilize ubiquinone in their respiratory chain, Mtb relies on menaquinone, making its biosynthetic pathway an attractive and specific drug target.[7][8]
Inhibitors of MenA have demonstrated potent bactericidal activity against both replicating and non-replicating Mtb.[9][10][11][12] This is particularly significant as Mtb can enter a dormant, non-replicating state within the host, a condition where many traditional antibiotics are less effective.[7]
Preclinical Data for MenA Inhibitors
While specific data for a compound designated "MenA-IN-1" is not available in the public domain, studies on various MenA inhibitors have shown promising results. For instance, a class of MenA inhibitors with a ((alkylamino)alkoxyphenyl)(phenyl)methanone scaffold has demonstrated significant activity against Mtb.
| Compound Class | Target | Activity against replicating Mtb (MIC) | Activity against non-replicating Mtb | Reference |
| Benzophenone derivatives | MenA | Moderate | Effective | [8] |
| ((alkylamino)alkoxyphenyl)(phenyl)methanones | MenA | Low µM concentrations | Highly effective | [7][12] |
Combination Therapy: MenA Inhibitors and First-Line Drugs
To date, published preclinical studies have primarily focused on the synergistic effects of MenA inhibitors with other electron transport chain (ETC) inhibitors, such as bedaquiline (B32110) and clofazimine.[9][10][11] There is a lack of direct experimental data on the combination of MenA inhibitors with the first-line RIPE regimen. However, the distinct mechanisms of action suggest a strong potential for synergistic or additive effects.
| Drug Combination | Rationale for Synergy |
| MenA Inhibitor + Isoniazid/Ethambutol | Dual attack on the bacterial cell envelope: MenA inhibitors disrupt energy production required for cell processes, while INH and EMB inhibit the synthesis of the mycolic acid and arabinogalactan layers of the cell wall. |
| MenA Inhibitor + Rifampicin | Simultaneous disruption of essential cellular processes: MenA inhibitors target cellular respiration, while rifampicin inhibits transcription. |
| MenA Inhibitor + Pyrazinamide | Targeting both active and dormant bacteria: MenA inhibitors are effective against non-replicating Mtb, while pyrazinamide is most active against semi-dormant bacilli in acidic environments. |
Experimental Protocols
The following are generalized experimental protocols for assessing the efficacy of anti-tuberculosis agents, based on methodologies described in the literature.
Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strain : Mycobacterium tuberculosis H37Rv is a commonly used laboratory strain.
-
Culture Medium : Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
Drug Preparation : Investigational compounds and standard drugs are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then serially diluted in a 96-well microplate.
-
Inoculation : A mid-log phase Mtb culture is diluted to a final concentration of approximately 5 x 10^5 CFU/mL and added to the wells containing the drug dilutions.
-
Incubation : Plates are incubated at 37°C for 7-14 days.
-
MIC Determination : The MIC is defined as the lowest concentration of the drug that inhibits at least 90% of the visible growth of Mtb.
Synergy Testing (Checkerboard Assay)
-
Plate Setup : A two-dimensional checkerboard array is prepared in a 96-well plate with serial dilutions of Drug A along the x-axis and Drug B along the y-axis.
-
Inoculation and Incubation : As described in the MIC assay.
-
Data Analysis : The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy is typically defined as an FICI of ≤ 0.5.
-
An additive effect is indicated by an FICI > 0.5 and ≤ 1.0.
-
Indifference is indicated by an FICI > 1.0 and ≤ 4.0.
-
Antagonism is indicated by an FICI > 4.0.
-
Visualizing Mechanisms and Workflows
Mechanism of Action: MenA Inhibition
Caption: Proposed mechanism of MenA inhibitors targeting menaquinone synthesis.
Experimental Workflow: Synergy Assessment
Caption: Workflow for determining the synergistic activity of drug combinations.
Conclusion and Future Directions
MenA inhibitors represent a promising new class of anti-tuberculosis agents with a novel mechanism of action. Their ability to kill non-replicating Mtb makes them particularly attractive candidates for new treatment regimens. While direct experimental evidence for synergy with first-line TB drugs is currently lacking, the distinct and complementary mechanisms of action provide a strong rationale for their combined use.
Further preclinical studies are urgently needed to evaluate the in vitro and in vivo efficacy of MenA inhibitors in combination with the standard RIPE regimen. Such studies should include checkerboard synergy assays, time-kill kinetics, and assessment in animal models of tuberculosis. The data generated will be crucial for determining the potential of MenA inhibitors to shorten and simplify tuberculosis therapy and combat the growing threat of drug resistance.
References
- 1. Management of tuberculosis - Wikipedia [en.wikipedia.org]
- 2. TB Disease Treatment: 6- or 9-month RIPE TB Treatment Regimen [cdc.gov]
- 3. droracle.ai [droracle.ai]
- 4. Fixed‐dose combinations of drugs versus single‐drug formulations for treating pulmonary tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoniazid, Rifampin, Ethambutol and Pyrazinamide Pharmacokinetics and Treatment Outcomes among a Predominantly HIV-Infected Cohort of Adults with Tuberculosis — Botswana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of the synergistic activity of ethambutol and isoniazid against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MenA Is a Promising Drug Target for Developing Novel Lead Molecules to Combat Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel and Polymeric Inhibitor of MenA against Mycobacterium tuberculosis[v1] | Preprints.org [preprints.org]
- 9. Novel MenA Inhibitors Are Bactericidal against Mycobacterium tuberculosis and Synergize with Electron Transport Chain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Novel MenA Inhibitors Are Bactericidal against Mycobacterium tuberculosis and Synergize with Electron Transport Chain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MenA is a promising drug target for developing novel lead molecules to combat Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Potential of Menin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The interaction between menin and the histone methyltransferase KMT2A (also known as MLL) is a critical dependency for the survival and proliferation of certain aggressive forms of acute leukemia, particularly those with KMT2A gene rearrangements (KMT2Ar) or nucleophosmin (B1167650) 1 (NPM1) mutations. This has led to the development of a new class of targeted therapies: Menin inhibitors. These small molecules competitively block the menin-KMT2A interaction, leading to the downregulation of leukemogenic genes, cell differentiation, and apoptosis. This guide provides a comparative overview of the leading Menin inhibitors in clinical development, with a focus on their performance, supporting experimental data, and the methodologies used for their evaluation.
Mechanism of Action: Disrupting the Menin-KMT2A Interaction
In leukemias with KMT2A rearrangements or NPM1 mutations, the menin protein acts as a scaffold, tethering the KMT2A protein (or its fusion product) to chromatin. This complex aberrantly activates the transcription of key target genes, such as the HOX and MEIS1 genes, which drives leukemogenesis by promoting proliferation and blocking hematopoietic differentiation.[1][2] Menin inhibitors are designed to fit into a pocket on the menin protein that is essential for its interaction with KMT2A. By occupying this pocket, these inhibitors prevent the formation of the functional menin-KMT2A complex, thereby reversing the aberrant gene expression and allowing the leukemic cells to differentiate and undergo apoptosis.[3][4]
Comparative Performance of Menin Inhibitors
Several Menin inhibitors, which can be considered derivatives of the initial chemical scaffolds, have advanced into clinical trials. The most prominent include revumenib (SNDX-5613), ziftomenib (B3325460) (KO-539), and bleximenib (JNJ-75276617). The following tables summarize their biochemical potency and clinical efficacy based on available data.
Table 1: Biochemical Potency of Menin Inhibitors
| Compound | Target | Ki (nM) | IC50 (nM) | Assay Type | Reference(s) |
| Revumenib | Menin-KMT2A | 0.149 | 10-20 | Cell-based | [1][3][5][6] |
| Ziftomenib | Menin-KMT2A | N/A | <25 | Cell Viability (7 days) | [7] |
| Bleximenib | Menin-KMT2A | sub to double digit nM | 0.1 (human) | HTRF | [8][9] |
Note: Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) values are measures of a drug's potency. Lower values indicate higher potency.
Table 2: Clinical Efficacy of Menin Inhibitors in Relapsed/Refractory (R/R) Acute Leukemia
| Compound | Clinical Trial | Patient Population | N | CR + CRh Rate | ORR | Median Duration of Response (CR+CRh) | Reference(s) |
| Revumenib | AUGMENT-101 (Phase 2) | R/R KMT2Ar Acute Leukemia | 57 | 23% | 63% | 6.4 months | [10][11] |
| AUGMENT-101 (Phase 2) | R/R NPM1m AML | 64 | 23% | 47% | 4.7 months | [12] | |
| Ziftomenib | KOMET-001 (Phase 2) | R/R NPM1m AML | 92 | 22% | 33% | 4.6 months | [13] |
| Bleximenib | cAMeLot-1 (Phase 1) | R/R KMT2Ar or NPM1m Acute Leukemia | 121 | 40% (at RP2D) | 50% (at RP2D) | 6.4 months | [14] |
CR = Complete Remission; CRh = Complete Remission with partial hematologic recovery; ORR = Overall Response Rate; RP2D = Recommended Phase 2 Dose. Clinical trial data is subject to change with further study.
Experimental Protocols
The evaluation of Menin inhibitors relies on a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.
Biochemical Assays for Menin-KMT2A Interaction
1. Fluorescence Polarization (FP) Assay
This assay is a common high-throughput screening method to identify compounds that disrupt the menin-KMT2A interaction.
-
Principle: A small, fluorescein-labeled peptide derived from the KMT2A protein that binds to menin will tumble slowly in solution when bound, resulting in a high fluorescence polarization signal. When an inhibitor competes with the peptide for binding to menin, the displaced fluorescent peptide tumbles more rapidly, leading to a decrease in the polarization signal.[15]
-
Protocol:
-
Recombinant full-length human menin protein and a fluorescein-labeled KMT2A-derived peptide (e.g., FLSN_MLL) are used.
-
Test compounds are serially diluted in DMSO and added to a 384-well microplate.
-
Menin protein is added to the wells and incubated with the compounds.
-
The fluorescently labeled KMT2A peptide is then added to the mixture.
-
After a further incubation period to reach binding equilibrium, the fluorescence polarization is measured using a microplate reader.
-
The decrease in polarization signal is used to calculate the percent inhibition, and IC50 values are determined from dose-response curves.[16]
-
2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a robust, FRET-based technology used to confirm hits from primary screens.
-
Principle: This assay uses a terbium-labeled menin protein (donor fluorophore) and a FITC-labeled KMT2A-derived peptide (acceptor fluorophore). When the two proteins interact, the donor and acceptor are brought into close proximity, allowing for fluorescence resonance energy transfer (FRET) upon excitation of the donor. An inhibitor that disrupts this interaction will decrease the FRET signal.[17]
-
Protocol:
-
Test compounds are added to a 384-well microtiter plate.
-
Terbium chelate-labeled menin is added and incubated with the compounds.
-
FITC-labeled KMT2A peptide is then added to the wells.
-
The plate is incubated to allow for binding.
-
The HTRF signal is read on a microplate reader by measuring the fluorescence emission at two wavelengths (for the acceptor and donor).
-
The ratio of the emission intensities is used to determine the degree of inhibition.[17]
-
Cell-Based Assays
1. Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo)
These assays assess the effect of Menin inhibitors on the growth of leukemia cell lines that are dependent on the menin-KMT2A interaction.
-
Principle: The viability of leukemia cell lines with KMT2A rearrangements (e.g., MOLM-13, MV4;11) or NPM1 mutations (e.g., OCI-AML3) is measured after treatment with the inhibitor. A reduction in cell viability indicates anti-leukemic activity.
-
Protocol:
-
Leukemia cells are seeded in 96-well plates at a specific density.
-
Cells are treated with a range of concentrations of the Menin inhibitor or a vehicle control (e.g., DMSO).
-
The plates are incubated for a set period (e.g., 72 hours to 7 days).
-
A viability reagent (such as MTT or CellTiter-Glo) is added to each well. These reagents measure metabolic activity, which correlates with the number of viable cells.
-
The absorbance or luminescence is measured using a microplate reader.
-
The results are used to generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.[15][16]
-
2. Target Engagement and Gene Expression Analysis
These assays confirm that the inhibitor is acting on its intended target within the cell and producing the desired downstream effects.
-
Principle: The effect of the inhibitor on the expression of menin-KMT2A target genes, such as HOXA9 and MEIS1, is measured. A potent inhibitor should cause a dose-dependent decrease in the expression of these genes.
-
Protocol (using qRT-PCR):
-
Leukemia cells are treated with the inhibitor for a specified time (e.g., 48-72 hours).
-
Total RNA is extracted from the cells.
-
The RNA is reverse-transcribed into cDNA.
-
Quantitative real-time PCR (qRT-PCR) is performed using primers specific for target genes (HOXA9, MEIS1) and a housekeeping gene for normalization.
-
The relative change in gene expression is calculated to determine the effect of the inhibitor.[9]
-
Clinical Trial Protocols: A Brief Overview
The efficacy and safety of Menin inhibitors are being evaluated in several key clinical trials.
-
AUGMENT-101 (NCT04065399): A Phase 1/2 study of revumenib in patients with relapsed/refractory acute leukemia with KMT2Ar or NPM1m. The trial includes dose-escalation and expansion cohorts to determine the recommended Phase 2 dose, safety, and efficacy.[18][19][20]
-
KOMET-001 (NCT04067336): A Phase 1/2 study evaluating ziftomenib in adults with relapsed/refractory AML. The study is designed to assess the safety, tolerability, and anti-leukemic activity of ziftomenib.[21][22][23]
-
cAMeLot-1 (NCT04811560): A Phase 1/2 study of bleximenib in participants with acute leukemia harboring KMT2Ar, NPM1m, or other specific genetic alterations. The study aims to determine the recommended Phase 2 dose and evaluate the efficacy of bleximenib.[4][24][25]
Conclusion
Menin inhibitors represent a promising new class of targeted therapies for genetically defined subsets of acute leukemia. While the initial clinical data for compounds like revumenib, ziftomenib, and bleximenib are encouraging, with meaningful response rates in heavily pre-treated patient populations, ongoing research will be crucial to determine their long-term efficacy, mechanisms of resistance, and optimal use in combination with other anti-leukemic agents. The comparative data presented in this guide serves as a valuable resource for researchers and clinicians in the field of oncology drug development.
References
- 1. Revumenib | SNDX-5613 | menin-KMT2A Inhibitor | TargetMol [targetmol.com]
- 2. Ziftomenib in relapsed/refractory (R/R) <em>NPM1</em>-mutant acute myeloid leukemia (AML): Phase 1b/2 clinical activity and safety results from the pivotal KOMET-001 study. - ASCO [asco.org]
- 3. selleckchem.com [selleckchem.com]
- 4. UCSF Leukemia Trial → Bleximenib in Participants With Acute Leukemia (cAMeLot-1) [clinicaltrials.ucsf.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Syndax Announces Pivotal AUGMENT-101 Trial of Revumenib in Relapsed/Refractory KMT2Ar Acute Leukemia Meets Primary Endpoint and Stopped Early for Efficacy Following Protocol-Defined Interim Analysis [prnewswire.com]
- 11. ashpublications.org [ashpublications.org]
- 12. targetedonc.com [targetedonc.com]
- 13. targetedonc.com [targetedonc.com]
- 14. checkrare.com [checkrare.com]
- 15. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. AID 2061541 - Menin/MLL Homogenous Time-Resolved Fluorescence (HTRF) Assay from US Patent US20250197392: "CRYSTALLINE FORMS OF AN INHIBITOR OF THE MENIN/MLL INTERACTION" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. Menin Inhibition With Revumenib for KMT2A-Rearranged Relapsed or Refractory Acute Leukemia (AUGMENT-101) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. Ziftomenib in relapsed or refractory acute myeloid leukaemia (KOMET-001): a multicentre, open-label, multi-cohort, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ascopubs.org [ascopubs.org]
- 23. KOMET-001 Phase I Trial: Oral Selective Menin Inhibitor AML Treatment Shows Promise [sohoonline.org]
- 24. A Phase 1/2 Study of Bleximenib in Participants With Acute Leukemia (cAMeLot-1) [clin.larvol.com]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for MenA-IN-1
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as MenA-IN-1, is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, a research chemical likely targeting the menaquinone biosynthesis pathway.
Immediate Safety and Handling
Before disposal, proper handling is crucial to minimize exposure and risk. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Nitrile or other chemically resistant gloves. Inspect gloves before use.[2] |
| Body Protection | A lab coat or other protective clothing to prevent skin contact.[3] |
| Respiratory | Use a NIOSH-approved respirator if ventilation is inadequate or if aerosols may be generated.[1] |
In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.
-
Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.
Step-by-Step Disposal Procedure
The proper disposal of this compound waste should be treated as a hazardous chemical waste process.
-
Identify and Segregate: Identify all waste streams containing this compound, including pure compound, contaminated solutions, and contaminated labware (e.g., pipette tips, tubes, gloves). Segregate this waste from other laboratory trash.
-
Containerize:
-
Solid Waste: Place solid this compound waste and contaminated disposables into a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: Collect liquid waste containing this compound in a labeled, leak-proof, and shatter-resistant container. Ensure the container is compatible with all components of the waste solution.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste mixture.
-
Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safer research environment and ensure compliance with environmental regulations. Always prioritize safety and consult your institution's specific guidelines.
References
Essential Safety & Logistical Information for Handling Novel Chemical Compounds
A specific Safety Data Sheet (SDS) for "MenA-IN-1" could not be located. The following guidance is based on general best practices for handling new or uncharacterized chemical compounds in a research environment. It is imperative to conduct a thorough, substance-specific risk assessment in consultation with your institution's Environmental Health and Safety (EHS) department before commencing any work.
Personal Protective Equipment (PPE)
When handling a novel compound with unknown toxicity, a conservative approach to personal protective equipment is essential. The following table summarizes recommended PPE based on standard laboratory safety protocols.[1][2][3][4][5]
| PPE Category | Description | Purpose |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects eyes from splashes, sprays, and airborne particles.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). The specific type should be chosen after consulting a glove compatibility chart once the solvent is known. Double gloving is recommended. | Prevents skin contact with the chemical.[2] |
| Body Protection | A lab coat, worn fully buttoned. For larger quantities or procedures with a higher risk of splashing, chemical-resistant aprons or coveralls should be considered. | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | To be used within a certified chemical fume hood. If work outside a fume hood is unavoidable, a risk assessment must be performed by EHS to determine the appropriate respiratory protection. | Minimizes inhalation exposure to powders, aerosols, or vapors.[2] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Experimental Workflow: Safe Handling & Disposal
The following diagram outlines a standard workflow for the safe handling of a novel chemical compound from receipt to disposal.
References
- 1. creativesafetysupply.com [creativesafetysupply.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 4. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. PPE & Work Wear, Gloves, Helmets, Hi-Viz, Boots - GME Supply [gmesupply.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
